天宝藤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

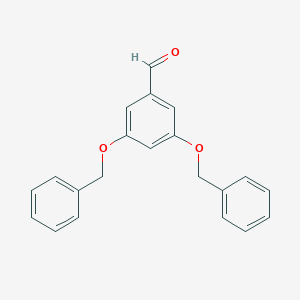

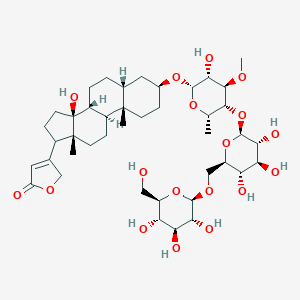

Thevetin is a group of poisonous cardiac glycosides . It is obtained especially from the seeds of a West Indian shrub or small tree (Cascabela thevetia syn. Thevetia nereifolia) of the dogbane family (Apocynaceae) . Hydrolysis products include glucose, digitalose, and a sterol .

Synthesis Analysis

Six thevetia cardiac glycosides or thevetosides (thevetin A, B, and C, acetylthevetin A, B and C) were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns . The biosynthesis of cardiac glycosides mainly occurs along the classical mevalonate (MVA) pathway of isoprenoid formation, i.e., mevalonic acid is the precursor for their synthesis .Molecular Structure Analysis

Thevetin A has a molecular formula of C42H64O19 . Thevetin B has a molecular formula of C42H66O18 . Thevetin C has a molecular formula of C42H66O19 .Chemical Reactions Analysis

Thevetin A, B, and C, and acetylthevetin A, B and C were identified from the methanol extract of seeds of C. thevetioides by High-Performance Liquid Chromatography-Mass Spectrometry and by comparison of mass spectral fragmentation patterns .Physical And Chemical Properties Analysis

Thevetin A has a molecular weight of 872.96 . Thevetin B and Thevetin C have a molecular weight of 859.0 and 874.962 Da respectively.科学研究应用

心脏应用和毒性: 天宝藤对两栖动物和哺乳动物的心脏具有洋地黄样作用,生理效应持续时间短 (Chen & Chen, 1934); (Haag & Pennington, 1937)。它的效力较低,但毒性与著名的强心苷乌巴因相似。

分析检测和免疫测定: 天宝藤 B 可使用荧光偏振免疫测定和酶联免疫吸附测定 (ELISA) 在血清中测定,有助于临床和法医毒理学 (Uber-Bucek et al., 1992); (Prabhasankar et al., 1993)。

临床疗效和副作用: 天宝藤已被用作洋地黄的替代品,用于心脏失代偿的病例,显示出治疗功效和胃肠道副作用 (Middleton & Chen, 1936).

药理特性: 关于天宝藤药理学的研究包括它的熔点、吸收率以及与其他强心苷的比较 (Huang Cc et al., 1965).

苷类的分离和表征: 已经对天宝藤成分(如塞贝罗苷和天宝藤 A)的分离以及从秘鲁天宝藤种子中鉴定强心苷进行了研究 (Singer & Studer, 1960); (Kohls et al., 2012)。

毒理学分析和法医: 一种液相色谱串联质谱法已被验证用于鉴定和定量人血清中的天宝藤 B 和其他强心苷,这在法医科学中很有用 (Kohls et al., 2012).

潜在的抗关节痛活性: 秘鲁天宝藤种子显示出显着的镇痛作用,表明具有治疗关节痛的潜力 (Odimegwu & Olabisi, 2021).

不同物种中的强心苷含量: 研究已经鉴定出不同天宝藤物种中的强心苷,有助于我们了解它们的化学成分和潜在的药用价值 (Balderas-López et al., 2019).

肠道糖转运抑制: 研究表明,天宝藤抑制肠道糖转运,表明其作用和副作用的潜在机制 (Csáky & Hara, 1965).

抗生育活性: 秘鲁天宝藤叶通过影响孕酮水平显示出抗生育潜力,表明在生殖健康中可能用途 (Samanta et al., 2016).

软体动物和鱼类杀灭特性: 一些研究回顾了秘鲁天宝藤的软体动物和鱼类杀灭特性,突出了其在害虫控制中的潜在应用 (Singh et al., 2013).

在人体模型中的心脏毒性作用: 使用人类诱导多能干细胞衍生的心肌细胞研究了天宝藤苷的心脏作用,深入了解了它们的促心律失常潜力和毒性 (Amend et al., 2021).

作用机制

安全和危害

属性

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-3-[(2S,3R,4R,5R,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O18/c1-18-35(60-38-33(50)31(48)29(46)26(59-38)17-55-37-32(49)30(47)28(45)25(15-43)58-37)36(53-4)34(51)39(56-18)57-21-7-10-40(2)20(14-21)5-6-24-23(40)8-11-41(3)22(9-12-42(24,41)52)19-13-27(44)54-16-19/h13,18,20-26,28-39,43,45-52H,5-12,14-17H2,1-4H3/t18-,20+,21-,22?,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34+,35+,36+,37+,38-,39+,40-,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVMBXDQUQRICT-TZNWHQCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thevetin | |

CAS RN |

11018-93-2 |

Source

|

| Record name | Thevetine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)

![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)